Cas no 1932161-53-9 (tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate)

Tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate is a chiral intermediate featuring a tert-butyloxycarbonyl (Boc) protecting group and dual sulfhydryl functionalities. Its stereospecific (2S) configuration makes it valuable in asymmetric synthesis, particularly for peptide and pharmaceutical applications where precise chirality is critical. The Boc group enhances solubility and stability during synthetic processes, while the disulfanyl moiety offers reactivity for thiol-based conjugation or crosslinking. This compound is particularly useful in the preparation of modified peptides, enzyme inhibitors, or metal-chelating ligands. Careful handling under inert conditions is recommended due to the sensitivity of thiol groups to oxidation. Its structural versatility makes it a useful building block in medicinal chemistry and materials science.
tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate structure
1932161-53-9 structure
商品名:tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate
CAS番号:1932161-53-9
MF:C9H19NO2S2
メガワット:237.382660150528
CID:5685611
PubChem ID:130729833

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-24518229
    • tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
    • 1932161-53-9
    • tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate
    • インチ: 1S/C9H19NO2S2/c1-9(2,3)12-8(11)10-7(6-14)4-5-13/h7,13-14H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1
    • InChIKey: GQDZOXLBOVAUAK-ZETCQYMHSA-N
    • ほほえんだ: SC[C@H](CCS)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 237.08572120g/mol
  • どういたいしつりょう: 237.08572120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24518229-1.0g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
1.0g
$2433.0 2024-06-19
Enamine
EN300-24518229-0.1g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
0.1g
$2142.0 2024-06-19
Enamine
EN300-24518229-0.25g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
0.25g
$2239.0 2024-06-19
Enamine
EN300-24518229-10.0g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
10.0g
$10464.0 2024-06-19
Enamine
EN300-24518229-2.5g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
2.5g
$4771.0 2024-06-19
Enamine
EN300-24518229-5.0g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
5.0g
$7058.0 2024-06-19
Enamine
EN300-24518229-0.05g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
0.05g
$2044.0 2024-06-19
Enamine
EN300-24518229-10g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9
10g
$10464.0 2023-09-15
Enamine
EN300-24518229-5g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9
5g
$7058.0 2023-09-15
Enamine
EN300-24518229-0.5g
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
1932161-53-9 95%
0.5g
$2336.0 2024-06-19

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 関連文献

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamateに関する追加情報

Research Update on tert-Butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate (CAS: 1932161-53-9) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate (CAS: 1932161-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral thiol-containing carbamate derivative is increasingly recognized for its potential in drug discovery, particularly in the development of protease inhibitors and as a versatile building block for peptide-based therapeutics. Recent studies highlight its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the dual thiol functionality, which enable selective reactivity in complex biological systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of novel cysteine protease inhibitors. Researchers utilized 1932161-53-9 to develop a series of irreversible inhibitors targeting cathepsin B, showing remarkable selectivity profiles in in vitro assays. The disulfanyl moiety was found to undergo Michael addition with the active site cysteine residue, while the Boc group provided optimal pharmacokinetic properties. This work suggests promising applications in oncology, where cathepsin B overexpression is implicated in tumor progression.

Further investigations in Bioorganic & Medicinal Chemistry Letters (2024) have explored the compound's role in PROTAC (proteolysis targeting chimera) development. The dual thiol functionality of 1932161-53-9 was strategically employed to create bifunctional linkers, enabling the simultaneous binding of E3 ubiquitin ligase and target proteins. This approach demonstrated improved cellular permeability compared to traditional PEG-based linkers, with particular success in degrading challenging targets like KRAS mutants.

From a synthetic chemistry perspective, recent advances in asymmetric synthesis have improved access to enantiomerically pure 1932161-53-9. A Nature Protocols publication detailed an enzymatic resolution method using lipase B from Candida antarctica, achieving >99% ee with 85% yield. This methodological breakthrough addresses previous challenges in obtaining the (2S)-configured compound at scale, facilitating its broader application in pharmaceutical development.

The compound's safety profile has also been systematically evaluated. Toxicology studies in Chemical Research in Toxicology (2023) reported favorable in vitro and in vivo safety data, with no significant off-target reactivity observed at therapeutic concentrations. However, researchers noted the importance of proper handling due to potential thiol oxidation under ambient conditions, recommending inert atmosphere storage for long-term stability.

Looking forward, several clinical-stage biotech companies have included derivatives of 1932161-53-9 in their pipelines, particularly for infectious diseases and neurodegenerative disorders. The compound's unique combination of stability and reactivity positions it as a valuable scaffold for next-generation therapeutics. Ongoing research is exploring its application in targeted drug delivery systems, where the thiol groups can be conjugated to nanoparticles or antibody-drug conjugates (ADCs) for site-specific release.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd